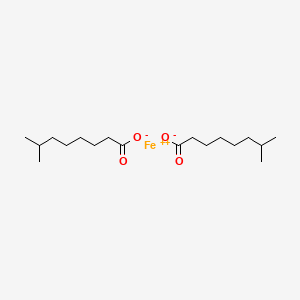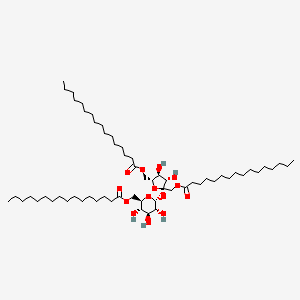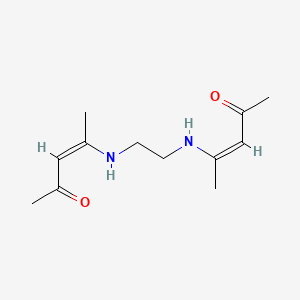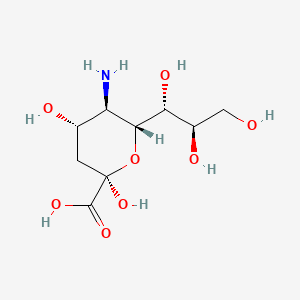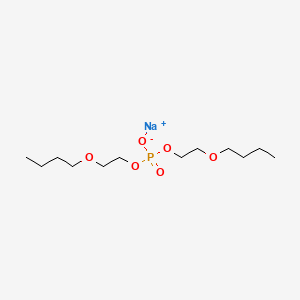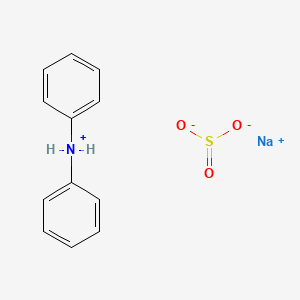
Cyclohexane, 1-ethyl-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1-ethyl-2,3-dimethyl- is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where the hydrogen atoms at positions 1, 2, and 3 are replaced by ethyl and methyl groups. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethyl-2,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of Cyclohexane, 1-ethyl-2,3-dimethyl- can be achieved through catalytic hydrogenation of corresponding aromatic compounds. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Cyclohexane, 1-ethyl-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Hydrogen gas with palladium or platinum catalyst under high pressure.
Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
Cyclohexane, 1-ethyl-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential effects on biological membranes and its role in lipid bilayer studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of Cyclohexane, 1-ethyl-2,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The ethyl and methyl groups on the cyclohexane ring influence its conformational stability and reactivity. These interactions can affect the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
- Cyclohexane, 1-ethyl-2-methyl-
- Cyclohexane, 1,3-dimethyl-
- Cyclohexane, 1,4-dimethyl-
Uniqueness
Cyclohexane, 1-ethyl-2,3-dimethyl- is unique due to the specific positioning of its ethyl and methyl groups, which influence its chemical properties and reactivity. Compared to other substituted cyclohexanes, this compound exhibits distinct conformational preferences and steric interactions, making it a valuable subject for conformational analysis studies.
特性
CAS番号 |
7058-05-1 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
1-ethyl-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-10-7-5-6-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |
InChIキー |
VJIJHYHFBLLMQS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





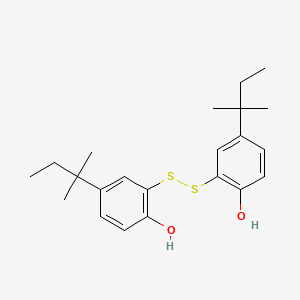
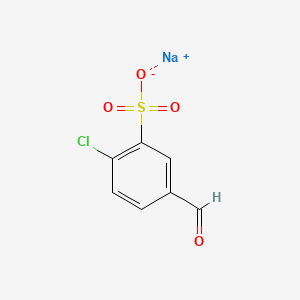
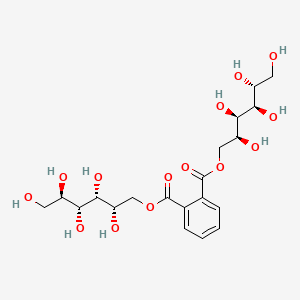
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
